molecular formula C19H20ClN3O2 B6979461 N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide

N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide

Cat. No.: B6979461
M. Wt: 357.8 g/mol
InChI Key: GCYQYKUFDLTRKF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes a pyridine ring, a chlorinated phenyl group, and a cyclopropyl-substituted pyrrolidine moiety.

Properties

IUPAC Name

N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c20-15-11-13(3-6-18(15)25-14-7-9-21-10-8-14)22-19(24)17-5-4-16(23-17)12-1-2-12/h3,6-12,16-17,23H,1-2,4-5H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYQYKUFDLTRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC(N2)C(=O)NC3=CC(=C(C=C3)OC4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The initial step often involves the chlorination of a pyridine derivative to introduce the chlorine atom at the desired position.

    Coupling Reaction: The chlorinated pyridine is then coupled with a phenol derivative through an etherification reaction to form the pyridin-4-yloxyphenyl intermediate.

    Cyclopropylation: The intermediate undergoes cyclopropylation to introduce the cyclopropyl group.

    Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring and the carboxamide group through a series of cyclization and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide: can be compared with other pyridine-based compounds and carboxamides.

    Neratinib: An irreversible inhibitor of the HER-2 receptor tyrosine kinase, which shares structural similarities with the compound .

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a chlorinated pyridine ring and a cyclopropyl-substituted pyrrolidine moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.

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